

Dimethyl lithospermate B CAS number and supplier information

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Compound of Interest

Compound Name: Dimethyl lithospermate B

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An In-depth Technical Guide to Dimethyl Lithospermate B

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Dimethyl lithospermate B** (dmLSB), a selective sodium channel agonist. This document consolidates critical technical data, supplier information, experimental protocols, and visual representations of its mechanism of action and experimental workflows.

Core Compound Information

Dimethyl lithospermate B is a derivative of lithospermic acid B, a major component of the extract from Salvia miltiorrhiza (Danshen). It has garnered significant interest for its electrophysiological properties, particularly its ability to slow sodium current (INa) inactivation.

Chemical and Physical Properties



Property	Value	Source(s)	
CAS Number	875313-64-7	[1][2][3][4][5]	
Molecular Formula	C38H34O16	[1][3]	
Molecular Weight	746.67 g/mol	[1][3][4]	
Purity	99.77%	[2]	
Solubility	10 mM in DMSO	[1]	
Storage (Powder)	-20°C for 3 years; 4°C for 2 years	[1]	
Storage (In solvent)	-80°C for 6 months; -20°C for 1 month	[1][2]	

Supplier Information

Several suppliers offer **Dimethyl lithospermate B** for research purposes. The following table summarizes key information from a selection of vendors.

Supplier	Product Name	Purity	Available Quantities
AbMole BioScience	Dimethyl- lithospermate-B (dmLSB)	Not specified	Not specified
MedchemExpress	Dimethyl lithospermate B	99.77%	1 mg
AOBIOUS	Dimethyl lithospermate B	98% by HPLC	Not specified
GlpBio	Dimethyl lithospermate B	Not specified	Not specified

Biological Activity and Mechanism of Action



Dimethyl lithospermate B is a selective Na+ channel agonist.[1][2][5] It slows the inactivation of the sodium current (INa), which leads to an increased inward current during the early phases of the action potential.[1][2][5][6][7][8][9][10] This activity prolongs the action potential duration (APD) without inducing early after-depolarizations (EADs), which are often associated with proarrhythmic effects of other Na+ channel agonists.[6][11]

A study on isolated rat ventricular myocytes demonstrated that 20 µM dmLSB increased the APD90 (action potential duration at 90% repolarization) from 58.8 ± 12.1 ms to 202.3 ± 9.5 ms. [6][11] The dose-dependent slowing of INa inactivation by dmLSB was quantified with an EC50 of 20 µM.[6][11] Notably, dmLSB did not significantly affect K+ or Ca2+ currents.[6][11]

The signaling pathway for a related compound, Magnesium Lithospermate B (MLB), has been elucidated and may provide insights into the broader class of compounds. MLB has been shown to protect cardiomyocytes from ischemic injury by inhibiting the TAB1-p38 apoptosis signaling pathway.[12]

Magnesium Ischemic Insult Lithospermate B activates , inhibits TAB1 activates p38 nduces **Apoptosis**

Proposed Signaling Pathway of a Related Compound

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Caption: Proposed signaling pathway of Magnesium Lithospermate B.

Experimental Protocols

The following are detailed methodologies for key experiments involving **Dimethyl lithospermate B**.

Isolation of Dimethyl Lithospermate B from Salvia miltiorrhiza

This protocol is adapted from a study that successfully isolated dmLSB for electrophysiological testing.[6]

- Extraction: Soak 6 kg of dried roots of S. miltiorrhiza in methanol for 7 days at room temperature.
- Concentration: Filter the extract and concentrate it under reduced pressure to yield a dark, syrupy methanol extract (approximately 470 g).
- Partitioning: Suspend the extract in water and sequentially partition it with n-hexane, ethyl acetate (EtOAc), and butanol (BuOH).
- Fraction Selection: The EtOAc-soluble fraction is the one that demonstrates an effect of increasing action potential duration in isolated rat ventricular myocytes.[6] Further purification of this fraction will yield **Dimethyl lithospermate B**.

Electrophysiological Analysis in Isolated Rat Ventricular Myocytes

This protocol describes the voltage-clamp experiments used to characterize the effects of dmLSB on ion channels.[6]

- Cell Isolation: Isolate ventricular myocytes from adult rat hearts.
- Patch-Clamp Recording: Use the whole-cell patch-clamp technique to record membrane currents and action potentials.

Foundational & Exploratory





- Action Potential Measurement: In current-clamp mode, evoke action potentials by applying 50–70 pA depolarizing current pulses (5 ms duration) every 500 ms. Measure the APD90.
- Voltage-Clamp Experiments:
 - Hold the cell at a potential of -80 mV.
 - Apply a series of 1-second depolarization pulses to various voltages to record membrane currents.
 - To isolate the sodium current (INa), use a low external Na+ concentration (10 mM) and apply a 500 ms prepulse to -120 mV to ensure full recovery from inactivation before the test pulse.
 - To isolate the L-type Ca2+ current (ICa,L), hold the cell at -80 mV, apply a 50 ms prepulse
 to -35 mV to inactivate INa, followed by test pulses to various depolarization levels.



Compound Isolation Methanol Extraction of S. miltiorrhiza Solvent Partitioning Electrophysiology Activity-Guided Isolation of Rat Fractionation Ventricular Myocytes Apply dmLSB Whole-Cell Patch-Clamp **Action Potential** Voltage-Clamp Recording Recording

Experimental Workflow for Electrophysiological Analysis

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Caption: Experimental workflow for isolating and testing dmLSB.

Application in Brugada Syndrome Research

Research has shown that **Dimethyl lithospermate B** can suppress arrhythmogenesis associated with Brugada syndrome in experimental models.[7][8][9][10][13] In canine arterially perfused right ventricular wedge preparations where a Brugada syndrome phenotype was induced, dmLSB (10 µmol/L) restored the epicardial action potential dome, reduced the dispersion of repolarization, and abolished phase 2 reentry-induced arrhythmias.[7][8][9][10]



These findings suggest that dmLSB warrants further investigation as a potential therapeutic agent for Brugada syndrome.[7][8][9]

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